molecular formula C27H29F2N7O4 B8325058 tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate CAS No. 1246203-33-7

tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate

Cat. No.: B8325058
CAS No.: 1246203-33-7
M. Wt: 553.6 g/mol
InChI Key: QUXDBXMHDALWGL-UHFFFAOYSA-N
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Description

tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone.

    Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide.

    Attachment of the triazine ring: This is done through a nucleophilic substitution reaction using a suitable triazine derivative.

    Incorporation of the morpholine ring: This step involves the reaction of the intermediate with morpholine under basic conditions.

    Final coupling with tert-butyl carbamate: This is achieved through a carbamation reaction using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of methylated derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate involves its interaction with specific molecular targets. The difluoromethyl group and the benzimidazole core are key functional groups that enable the compound to bind to proteins and enzymes, modulating their activity. The triazine ring and the morpholine ring further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-(difluoromethyl)pyridin-4-yl)methylcarbamate: Similar in structure but with a pyridine ring instead of a benzimidazole core.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring and a boronate ester group.

Uniqueness

tert-butyl 4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzimidazole core, difluoromethyl group, and triazine ring make it distinct from other similar compounds.

Properties

CAS No.

1246203-33-7

Molecular Formula

C27H29F2N7O4

Molecular Weight

553.6 g/mol

IUPAC Name

tert-butyl N-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]phenyl]carbamate

InChI

InChI=1S/C27H29F2N7O4/c1-27(2,3)40-26(37)30-17-10-8-16(9-11-17)22-32-24(35-12-14-39-15-13-35)34-25(33-22)36-18-6-5-7-19(38-4)20(18)31-23(36)21(28)29/h5-11,21H,12-15H2,1-4H3,(H,30,37)

InChI Key

QUXDBXMHDALWGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)N3CCOCC3)N4C5=C(C(=CC=C5)OC)N=C4C(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-4-methoxy-1H-benzimidazole (Example 2), 4-[(tert-butoxycarbonyl)amino]phenylboronic acid (90 mg, 0.380 mmol), PdCl2(dppf) (10.3 mg, 0.0126 mmol) and aq. K2CO3 (2M, 2 mL) in 1,4-dioxane (10 mL) was refluxed under nitrogen for 1 hr. The mixture was cooled to room temperature and diluted with H2O, and the aqueous phase was extracted with CH2Cl2 (3×). The combined organic extracts were dried (Na2SO4) and the solvent was removed under vacuum. Chromatography on alumina, eluting with CH2Cl2, followed by recrystallization from CH2Cl2/MeOH/hexanes gave tert-butyl 4-[4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]phenylcarbamate (99 mg, 71%): mp (CH2Cl2/MeOH/hexanes) 188-190° C.; 1H NMR (CDCl3) δ 8.41 (d, J=8.8 Hz, 2H), 8.08 (dd, J=8.4, 0.6 Hz, 1H), 7.62 (t, JHF=53.4 Hz, 1H), 7.52 (d, J=8.8 Hz, 2H), 7.41 (t, J=8.2 Hz, 1H), 6.86 (d, J=7.7 Hz, 1H), 6.69 (s, 1H), 4.12 (m, 2H), 4.07 (s, 3H), 3.99 (m, 2H), 3.85 (m, 4H), 1.55 (s, 9H); Anal. Calcd. for C27H29F2N7O4: C, 58.6; H, 5.3; N, 17.2. Found: C, 58.5; H, 5.0; N, 17.7%.
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Synthesis routes and methods II

Procedure details

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